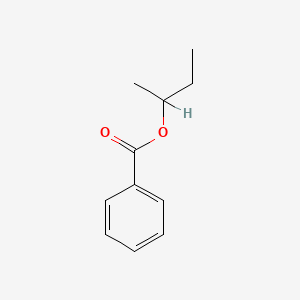

sec-Butyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLWNAOQPPLHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880763 | |

| Record name | benzoic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3306-36-3 | |

| Record name | sec-Butyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC21849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoic acid, 1-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to sec-Butyl Benzoate

This technical guide provides an in-depth overview of sec-butyl benzoate, a benzoate ester of significant interest in various chemical and pharmaceutical applications. This document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and key relationships between its associated chemical entities. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity: IUPAC Nomenclature and Synonyms

The formal nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is butan-2-yl benzoate .[1] For specific stereoisomers, the designation changes accordingly; for instance, the R-isomer is named [(2R)-butan-2-yl] benzoate.[2][3]

In addition to its formal IUPAC name, this compound is known by several synonyms in scientific literature and commerce. These alternative names are crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

-

Benzoic acid, sec-butyl ester[4]

-

Benzoic acid, 1-methylpropyl ester[5]

-

s-Butyl benzoate[1]

-

1-Methylpropyl benzoate[4]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These data are essential for experimental design, safety assessments, and process development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][5] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| CAS Number | 3306-36-3 | [1][5] |

| Density | 1.005 g/cm³ | [5] |

| Boiling Point | 241.1 °C at 760 mmHg | [5] |

| Flash Point | 101.4 °C | [5] |

| Refractive Index | 1.497 | [5] |

| Vapor Pressure | 0.0366 mmHg at 25°C | [5] |

| LogP (o/w) | 3.840 | [6] |

| Water Solubility | 59 mg/L at 25°C (experimental) | [6] |

Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of benzoate esters like this compound. These methodologies are foundational and can be adapted based on specific laboratory conditions and research objectives.

Synthesis via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of benzoic acid with sec-butanol, typically in the presence of an acid catalyst.

Objective: To synthesize this compound from benzoic acid and sec-butanol.

Materials:

-

Benzoic acid

-

sec-Butanol (butan-2-ol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic removal of water)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), sec-butanol (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is formed), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., BP-5 or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Split mode, with a temperature of 250°C.

-

Oven Program: Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 35°C/min, and hold for 2 minutes.

-

Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.

-

MS Transfer Line Temperature: 300°C.

-

Ion Source Temperature: 200°C.

-

Scan Range: 50-550 amu.

Procedure:

-

Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration appropriate for GC-MS analysis.

-

Calibration: Prepare a series of standard solutions of pure this compound at known concentrations to establish a calibration curve.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standard solutions into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each run.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Quantify the amount of this compound in the sample by using the calibration curve.

Visualization of Chemical Relationships

The following diagram illustrates the logical relationship between this compound and its precursor molecules, as well as its nomenclature.

Caption: Synthesis and nomenclature of this compound.

References

- 1. This compound | C11H14O2 | CID 95570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-sec-Butyl benzoate () for sale [vulcanchem.com]

- 3. (R)-sec-Butyl benzoate | C11H14O2 | CID 12587382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. This compound | 3306-36-3 [chemnet.com]

- 6. butyl benzoate, 136-60-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sec-butyl benzoate. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers, scientists, and professionals in drug development and other scientific fields.

Core Physical and Chemical Properties

This compound, with the IUPAC name butan-2-yl benzoate, is an ester characterized by a benzoate group attached to the secondary carbon of a butyl chain.[1] Its molecular formula is C₁₁H₁₄O₂.[2] This compound possesses a chiral center at the sec-butyl group, leading to stereoisomeric forms.[1]

Below is a summary of its key physical and chemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4][5][6][] |

| Molecular Weight | 178.23 g/mol | [1][3][4][5][6][8] |

| Density | 1.005 g/cm³ at 20°C | [1][2] |

| Boiling Point | 241.1°C at 760 mmHg | [1][2] |

| Melting Point | Not explicitly reported for this compound. For the related n-butyl benzoate, it is -22°C. | [9][10] |

| Flash Point | 101.4°C (closed cup) | [1][2] |

| Refractive Index | 1.497 at 20°C | [1][2] |

| Vapor Pressure | 0.0366 mmHg at 25°C | [1][2] |

| Solubility in Water | Low; 0.12 g/L at 20°C.[1] It is considered practically insoluble in water.[3][10][11] | [1][3][10][11] |

| Solubility in Organic Solvents | Soluble in organic solvents like ethanol, ether, and acetone.[3][11] | [3][11] |

Synthesis and Reactions

The primary method for synthesizing this compound is through the acid-catalyzed esterification of benzoic acid with sec-butanol.[1][3] This reaction is a classic example of Fischer esterification.

A common laboratory-scale synthesis involves the following steps:

-

Reactant Mixture: Benzoic acid and sec-butanol are combined, often with the alcohol in slight excess to drive the reaction forward.[12]

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA), is added to the mixture.[1][3]

-

Reaction Conditions: The mixture is heated under reflux.[1] Reaction temperatures typically range from 60–150°C.[1][3]

-

Water Removal: To shift the equilibrium towards the product, the water formed during the reaction is continuously removed. This is often achieved using a Dean-Stark apparatus for azeotropic distillation.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate and purified, typically by distillation.

Industrial processes may favor solid acid catalysts like sodium pyrosulfate to reduce corrosion and simplify catalyst reuse.[1] Enzymatic approaches using lipases are also being explored for their enantioselectivity, particularly for synthesizing the (R)-enantiomer.[1]

This compound can undergo hydrolysis, breaking the ester bond to yield benzoic acid and sec-butanol.[3] This reaction can be catalyzed by either an acid or a base.[13] Base-catalyzed hydrolysis, or saponification, is an irreversible process. This reaction is central to its metabolic breakdown in biological systems.[1][3]

Spectroscopic and Chromatographic Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons of the benzoate group, typically in the range of δ 7.8–8.1 ppm, and the protons of the sec-butyl chain between δ 0.9–1.5 ppm.[3] The specific shifts and splitting patterns allow for the unambiguous assignment of the structure.[14]

-

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the sec-butyl group.[15][16]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. It typically shows a molecular ion peak at an m/z of 178, corresponding to the molecular weight of this compound.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is employed to assess the purity of this compound samples. The retention time will vary depending on the specific column and mobile phase composition used.[3]

-

Applications in Research and Drug Development

This compound has several applications across different scientific and industrial domains:

-

Solvent: It serves as a solvent in various applications, including in drug formulations and for dissolving resins and cellulose ethers in coatings.[1][3] Recent research explores its potential as a "green solvent" in polymer synthesis due to its low environmental persistence and high biodegradability.[3]

-

Fragrance and Flavor: The (R)-enantiomer, in particular, has a distinct fruity odor and is used in perfumes, cosmetics, and food flavorings.[1][3]

-

Plasticizer: It can be used as a plasticizer to enhance the flexibility of polymers like PVC.[1]

-

Prodrug Model: In pharmaceutical research, this compound is used as a model for prodrugs. For instance, it has been studied for its hydrolysis by enzymes in Mycobacterium smegmatis, suggesting potential applications in targeted drug delivery for diseases like tuberculosis.[1] Its hydrolysis to benzoic acid, a known antimicrobial agent, allows for its use in controlled-release applications.[3]

Metabolic Fate and Toxicology

Upon ingestion or exposure, this compound is metabolized in the body.

-

Metabolic Pathway: The primary metabolic pathway involves hydrolysis by esterase enzymes, primarily in the liver and plasma.[1][3] This process breaks down this compound into benzoic acid and sec-butanol.[3] The resulting benzoic acid is then conjugated with glycine to form hippuric acid, which is subsequently excreted through the kidneys.[1][3] Animal studies have shown that approximately 90% of the compound is eliminated within 24 hours, with no signs of bioaccumulation.[3]

-

Toxicology: this compound is reported to cause serious eye irritation.[4] It may also cause mild skin irritation at concentrations above 10%.[1] The oral LD₅₀ in rats is greater than 2,000 mg/kg.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[17][18] It should be used in a well-ventilated area.[17] Store in a cool, dry place in a tightly sealed container.[17]

Conclusion

This compound is a versatile ester with well-defined physical and chemical properties. Its synthesis via acid-catalyzed esterification is a standard and scalable process. The compound's applications are diverse, ranging from industrial uses as a solvent and plasticizer to specialized roles in fragrance and pharmaceutical research, particularly as a prodrug model. Understanding its metabolic pathway is crucial for its application in drug development and for assessing its toxicological profile. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

- 1. This compound (3306-36-3) for sale [vulcanchem.com]

- 2. This compound | 3306-36-3 [chemnet.com]

- 3. (R)-sec-Butyl benzoate () for sale [vulcanchem.com]

- 4. This compound | C11H14O2 | CID 95570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (3306-36-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. (R)-sec-Butyl benzoate | C11H14O2 | CID 12587382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. chemimpex.com [chemimpex.com]

- 10. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. S-BUTYL BENZOATE(3306-36-3) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Butyl benzoate(136-60-7) 13C NMR spectrum [chemicalbook.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. chemicalbull.com [chemicalbull.com]

An In-depth Technical Guide to the Synthesis of sec-Butyl Benzoate from Benzoic Acid

This technical guide provides a comprehensive overview of the synthesis of sec-butyl benzoate from benzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details the prevalent synthesis methodology, reaction kinetics, experimental protocols, and quantitative analysis of process variables.

Introduction

This compound is a benzoate ester recognized for its applications as a fragrance ingredient, a solvent for cellulose ether, and a dye carrier in the textile industry.[1] Its synthesis is most commonly achieved via the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This guide focuses on the synthesis from benzoic acid and sec-butanol, exploring the reaction mechanism, procedural details, and optimization of reaction conditions.

The overall reaction is as follows:

C₆H₅COOH (Benzoic Acid) + CH₃CH(OH)CH₂CH₃ (sec-Butanol) ⇌ C₆H₅COOCH(CH₃)CH₂CH₃ (this compound) + H₂O

This reaction is reversible, and therefore, specific conditions are required to drive the equilibrium towards the product side to achieve high yields.[2][4]

Core Synthesis Methodology: Fischer Esterification

The Fischer esterification is the cornerstone for producing this compound from benzoic acid. The reaction involves heating a mixture of benzoic acid and sec-butanol in the presence of a strong acid catalyst.[2]

Reaction Mechanism

The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution. All steps in the process are reversible.[2][5]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon significantly more electrophilic.[2]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of sec-butanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final this compound ester and regenerate the acid catalyst.[2]

Caption: Fischer Esterification Reaction Mechanism.

Catalysts

Various acid catalysts can be employed for this synthesis. The choice of catalyst can significantly impact reaction time and yield.

-

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used catalysts due to their effectiveness and low cost.[2][6]

-

Heteropolyacids (HPAs): Catalysts like phosphotungstic acid (PTA) have been shown to be highly efficient, offering excellent yields under solvent-free conditions and the advantage of being recyclable.[7][8]

-

Ionic Liquids (ILs): Certain Brønsted-acidic ionic liquids have demonstrated good catalytic activity, yielding esters in high purity.[9]

Experimental Protocols

The following section outlines a detailed laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment

-

Reagents: Benzoic acid, sec-butanol, concentrated sulfuric acid (or p-TsOH), diethyl ether (or ethyl acetate), 5% sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (or sodium sulfate).

-

Equipment: Round-bottomed flask, reflux condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator, pH paper.

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g (0.0656 mol) of benzoic acid with a four-fold molar excess of sec-butanol (approx. 24.4 g, 30 mL).[4]

-

Catalyst Addition: Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[4] Alternatively, 0.4 mol% of a heteropolyacid catalyst can be used.[8]

-

Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 1-4 hours.[4][7] The reaction temperature typically ranges from 100-120°C.[7][10] The progress can be monitored using Thin Layer Chromatography (TLC).[11]

-

Work-up - Quenching: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 75 mL of cold water.[4]

-

Extraction: Rinse the reaction flask with 35 mL of diethyl ether or ethyl acetate and add it to the separatory funnel. Stopper the funnel, shake gently while venting frequently, and allow the layers to separate. Drain and discard the lower aqueous layer, which contains the sulfuric acid and excess sec-butanol.[4]

-

Neutralization: Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to remove any unreacted benzoic acid.[4] Cautiously shake and vent after each addition until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic.[5]

-

Final Wash and Drying: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water.[3] Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[12]

-

Isolation: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottomed flask. Remove the solvent using a rotary evaporator to yield the crude this compound.[3] Further purification can be achieved by distillation if required.

Caption: General Experimental Workflow for Synthesis.

Quantitative Data and Process Optimization

The yield of this compound is highly dependent on reaction parameters such as catalyst choice, reactant molar ratio, temperature, and reaction time.

Effect of Molar Ratio and Water Removal

Fischer esterification is an equilibrium-limited reaction.[4] To maximize the yield, Le Chatelier's principle is applied. Using a large excess of one reactant (typically the less expensive alcohol) shifts the equilibrium to the right. A four-fold molar excess of alcohol can theoretically increase the ester yield to ~95%.[4] Alternatively, removing water as it forms, often via azeotropic distillation with a Dean-Stark apparatus, can effectively drive the reaction to completion.[3][13]

Catalyst and Temperature Effects

The choice of catalyst and reaction temperature are critical for achieving a high conversion rate in a reasonable timeframe. The following tables summarize findings from various studies on the esterification of benzoic acid with butanol isomers.

Table 1: Comparison of Catalysts for Benzoic Acid Esterification with n-Butanol

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic Acid | 2.9:1 | 92-116 | 2 | 92 (Conversion) | [14] |

| Phosphotungstic Acid (PTA) | 1.5:1 | 110 | 4 | 88 (Yield) | [7] |

| Phosphotungstic Acid (PTA) | 1.5:1 | 120 | 4 | 91 (Yield) | [7] |

| Ionic Liquid (IL 1b) | 3:1 | 110 | 8 | 97.3 (Yield) | [9] |

| Sodium Pyrosulfate | 1.2:1 | 115-150 | 1-1.5 | 93.4 (Recovery) |[10] |

Table 2: Kinetic Parameters for Benzoic Acid Esterification with 1-Butanol Catalyzed by p-toluenesulfonic acid at 365.2-389.4 K

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Activation Energy (Forward) | 58.40 | kJ·mol⁻¹ | [14][15] |

| Activation Energy (Reverse) | 57.70 | kJ·mol⁻¹ | [14][15] |

| Thermal Effect of Reaction | 622 | J·mol⁻¹ |[14][15] |

Note: While the data in the tables primarily refers to n-butanol or 1-butanol, the general principles and performance trends are applicable to sec-butanol, although branched alcohols like sec-butanol may exhibit slightly lower reaction rates compared to primary alcohols under similar conditions.[16]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Molecular Formula: C₁₁H₁₄O₂[17]

-

Molecular Weight: 178.23 g/mol [17]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons of the benzoate group (typically δ 7.8–8.1 ppm) and the aliphatic protons of the sec-butyl chain (typically δ 0.9–1.5 ppm).[6]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak at m/z 178.[6]

Conclusion

The synthesis of this compound from benzoic acid is efficiently achieved through Fischer esterification. High yields can be obtained by utilizing an excess of sec-butanol, employing effective acid catalysts like sulfuric acid, p-TsOH, or recyclable heteropolyacids, and maintaining appropriate reaction temperatures. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound for various applications.

References

- 1. ijsdr.org [ijsdr.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. studylib.net [studylib.net]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. (R)-sec-Butyl benzoate () for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103012151A - Preparation method of n-butyl benzoate - Google Patents [patents.google.com]

- 11. Butyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 12. Overcoming Organic Chemistry: Synthesis of Butyl Benzoate [overcomingochem.blogspot.com]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. researchgate.net [researchgate.net]

- 15. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C11H14O2 | CID 95570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of sec-Butyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl benzoate, a common organic ester. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic (ortho-H) | ~8.04 | Doublet | - |

| Aromatic (meta, para-H) | ~7.42-7.51 | Multiplet | - |

| Methine (-O-CH-) | ~5.10 | Sextet | - |

| Methylene (-CH₂-) | ~1.65 | Quintet | - |

| Methyl (CH-CH₃) | ~1.33 | Doublet | - |

| Methyl (-CH₂-CH₃) | ~0.98 | Triplet | - |

Table 1: ¹H NMR Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The following data is based on closely related benzoate esters and provides an expected range for the chemical shifts of this compound.

| Carbon Assignment | Estimated Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~166 |

| Aromatic (C-O) | ~133 |

| Aromatic (CH, para) | ~130 |

| Aromatic (CH, ortho) | ~129 |

| Aromatic (CH, meta) | ~128 |

| Methine (-O-CH-) | ~74 |

| Methylene (-CH₂-) | ~29 |

| Methyl (CH-CH₃) | ~19 |

| Methyl (-CH₂-CH₃) | ~10 |

Table 2: Estimated ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule through their characteristic vibrational frequencies, reported in reciprocal centimeters (cm⁻¹).

| Vibrational Mode | **Absorption Range (cm⁻¹) ** | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2975-2850 | Strong |

| C=O stretch (ester) | 1725-1705 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-H bend (aliphatic) | 1470-1370 | Medium |

Table 3: Characteristic IR Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data is presented as a mass-to-charge ratio (m/z) and the relative intensity of the detected ions.[1]

| m/z | Relative Intensity (%) | Fragment Ion |

| 178 | ~5 | [M]⁺ (Molecular Ion) |

| 123 | ~46 | [C₇H₅O₂]⁺ |

| 105 | 100 | [C₇H₅O]⁺ (Benzoyl Cation) |

| 77 | ~31 | [C₆H₅]⁺ (Phenyl Cation) |

| 57 | ~6 | [C₄H₉]⁺ |

| 56 | ~20 | [C₄H₈]⁺ |

| 41 | ~10 | [C₃H₅]⁺ |

| 29 | ~9 | [C₂H₅]⁺ |

Table 4: Mass Spectrometry Data for this compound.[1]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The solution is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to form a thin film.

Instrumentation and Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Scan: A background spectrum of the clean, empty salt plates is recorded.

-

Sample Scan: The salt plate "sandwich" containing the sample is placed in the sample holder, and the spectrum is acquired. The final spectrum is the ratio of the sample scan to the background scan, displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.

-

Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

sec-Butyl benzoate CAS number and molecular formula

CAS Number: 3306-36-3 Molecular Formula: C₁₁H₁₄O₂

This technical guide provides a comprehensive overview of sec-butyl benzoate, a significant chemical compound with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and metabolic fate.

Chemical and Physical Properties

This compound is the ester formed from the condensation of benzoic acid and sec-butanol. It is a colorless to pale yellow liquid with a faint, pleasant odor. Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 3306-36-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| IUPAC Name | butan-2-yl benzoate | [1] |

| Synonyms | Benzoic acid, sec-butyl ester; 1-Methylpropyl benzoate | [1] |

| Density | 1.005 g/cm³ at 20 °C | [1] |

| Boiling Point | 241.1 °C at 760 mmHg | [1] |

| Flash Point | 101.4 °C | [1] |

| Refractive Index | 1.497 at 20 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from benzoic acid and sec-butanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

-

Benzoic acid

-

sec-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Toluene (for azeotropic removal of water, optional)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (1.0 equivalent) and an excess of sec-butanol (2.0-3.0 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by mole of the benzoic acid) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if using toluene for azeotropic water removal) and heat the mixture to reflux. The reaction temperature is typically maintained at the boiling point of the alcohol or the azeotropic mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent like dichloromethane or diethyl ether and wash with water to remove the excess alcohol and catalyst.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Sample Preparation:

-

Dilute the this compound sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

HPLC can be used for the quantification and purity assessment of this compound.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

Chromatographic Conditions (Typical):

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm or 254 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a suitable concentration (e.g., 100 µg/mL).

Signaling Pathways and Metabolism

Currently, there are no known specific signaling pathways directly modulated by this compound in mammalian systems. Its primary biological relevance in the context of drug development lies in its role as a potential prodrug and its metabolic fate.

Metabolic Pathway of this compound

This compound is metabolized in vivo through hydrolysis by esterases, primarily in the liver and plasma. This enzymatic cleavage yields benzoic acid and sec-butanol. Benzoic acid is then further metabolized, mainly through conjugation with glycine to form hippuric acid, which is subsequently excreted in the urine. sec-Butanol is oxidized to 2-butanone, which can then be further metabolized.

Caption: Metabolic pathway of this compound.

Experimental Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical workflow designed to maximize yield and purity. The following diagram illustrates the key steps and their relationships.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Solubility of sec-Butyl benzoate in organic solvents

An In-depth Technical Guide on the Solubility of sec-Butyl Benzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document outlines available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Introduction to this compound

This compound (butan-2-yl benzoate) is an organic compound classified as a benzoate ester. It is formed from the esterification of benzoic acid and sec-butanol. With a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , it is a colorless liquid at room temperature. Its structural and molecular characteristics, particularly the presence of a bulky, non-polar sec-butyl group and a polar benzoate group, significantly influence its solubility profile. This compound is utilized in various industrial applications, including as a solvent and a plasticizer.[1]

Solubility of this compound

The solubility of a compound is a critical physical property that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both polar (ester group) and non-polar (benzene ring and sec-butyl group) characteristics, leading to a nuanced solubility behavior.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 20 | 0.12 | [1] |

Qualitative Solubility in Organic Solvents

While specific quantitative data is limited, qualitative descriptions of the solubility of this compound and its isomer, n-butyl benzoate, indicate good solubility in common organic solvents. For the purposes of this guide, "soluble" or "miscible" indicates that the substance dissolves in the solvent to form a homogeneous solution.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Source/Rationale |

| Alcohols | Methanol, Ethanol | Soluble/Miscible | General statements for benzoate esters.[2][3][4] |

| Ketones | Acetone | Soluble/Miscible | General statements for benzoate esters.[2][3] |

| Ethers | Diethyl Ether | Soluble/Miscible | General statements for benzoate esters.[2][3] |

| Esters | Ethyl Acetate | Soluble/Miscible | Based on structural similarity ("like dissolves like"). |

| Chlorinated Solvents | Dichloromethane | Soluble/Miscible | Expected based on its use as an organic solvent. |

| Aromatic Hydrocarbons | Toluene | Soluble/Miscible | Expected based on the presence of the benzene ring. |

| Aliphatic Hydrocarbons | Hexane | Likely Soluble | The non-polar sec-butyl group suggests solubility. |

Note on Data Availability: Extensive searches of chemical databases and scientific literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in the listed organic solvents. The information presented is based on general statements for benzoate esters and the principle of "like dissolves like." For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid solute like this compound in an organic solvent. These protocols are adapted from standard laboratory procedures.[5][6]

Method 1: Gravimetric Method (for determining solubility at a specific temperature)

This method involves preparing a saturated solution, separating the undissolved solute, and determining the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically resistant to the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. An excess is necessary to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and solute. It is advisable to perform preliminary tests to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved micro-droplets.

-

-

Quantification:

-

Weigh the evaporation dish containing the saturated solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to avoid loss of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

-

The difference between the final and initial mass of the evaporation dish gives the mass of the dissolved this compound.

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 g solvent) = (mass of dissolved this compound / (mass of saturated solution - mass of dissolved this compound)) * 100

-

Method 2: Visual Miscibility Test

This is a simpler, qualitative or semi-quantitative method to determine if two liquids are miscible at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Graduated cylinders or pipettes

-

Test tubes or small vials

Procedure:

-

In a clean, dry test tube, add a known volume of the organic solvent (e.g., 1 mL).

-

Incrementally add known volumes of this compound to the solvent, mixing thoroughly after each addition.

-

Observe the mixture for any signs of immiscibility, such as the formation of a second layer or turbidity.

-

If the two liquids form a single, clear phase after the addition of a significant volume of this compound (e.g., up to a 1:1 volume ratio), they can be considered miscible.

-

The test can be repeated by adding the solvent to this compound to observe the behavior across a range of concentrations.

Visualization of Solubility Determination Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

References

- 1. This compound (3306-36-3) for sale [vulcanchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BUTYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

Stereoisomers of sec-Butyl Benzoate: A Technical Guide for Researchers

Introduction

sec-Butyl benzoate, a benzoate ester, is a chiral molecule that exists as a pair of enantiomers: (R)-sec-butyl benzoate and (S)-sec-butyl benzoate. These stereoisomers share the same chemical formula (C₁₁H₁₄O₂) and connectivity but differ in the three-dimensional arrangement of their atoms. This guide provides an in-depth overview of the synthesis, properties, and analysis of these stereoisomers, tailored for researchers, scientists, and professionals in drug development. The distinct stereochemistry of each enantiomer can lead to different biological activities and olfactory properties, making their individual study crucial in various scientific fields.[1][2]

Physicochemical Properties

While enantiomers possess identical physical properties such as boiling point and density in an achiral environment, they exhibit differences in their interaction with plane-polarized light. The specific rotation is a key property that distinguishes between the (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (R)-sec-Butyl Benzoate | (S)-sec-Butyl Benzoate | Racemic this compound |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1][3] | 178.23 g/mol | 178.23 g/mol [1][3] |

| IUPAC Name | [(2R)-butan-2-yl] benzoate[3] | [(2S)-butan-2-yl] benzoate | butan-2-yl benzoate[1] |

| Boiling Point | Not explicitly found for the pure enantiomer, but expected to be ~241.1 °C at 760 mmHg | Not explicitly found for the pure enantiomer, but expected to be ~241.1 °C at 760 mmHg | 241.1 °C at 760 mmHg[1] |

| Density | Not explicitly found for the pure enantiomer, but expected to be ~1.005 g/cm³ at 20°C | Not explicitly found for the pure enantiomer, but expected to be ~1.005 g/cm³ at 20°C | 1.005 g/cm³ at 20°C[1] |

| Specific Rotation ([α]ᴅ) | Data not available for the benzoate ester. For the precursor, (R)-sec-butanol, [α]ᴅ is -13.52°. | Data not available for the benzoate ester. For the precursor, (S)-sec-butanol, [α]ᴅ is +13.52°. | 0° |

Synthesis of Stereoisomers

The synthesis of enantiomerically pure this compound is typically achieved through the esterification of benzoic acid with the corresponding chiral sec-butanol. The choice of (R)-sec-butanol or (S)-sec-butanol as the starting material dictates the stereochemistry of the final product.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of (R)-sec-butyl benzoate. The synthesis of the (S)-enantiomer follows the same procedure, substituting (R)-sec-butanol with (S)-sec-butanol.

Materials:

-

Benzoic acid

-

(R)-sec-butanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine benzoic acid (1.0 eq), (R)-sec-butanol (1.2 eq), and a suitable amount of toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-sec-butyl benzoate.

-

The product can be further purified by distillation if necessary.

Synthesis workflow for (R)-sec-butyl benzoate.

Chiral Separation and Analysis

The analysis and separation of the enantiomers of this compound are crucial for determining enantiomeric purity and for isolating the individual stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separation, while polarimetry is used to measure the optical rotation.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general methodology for the chiral separation of this compound enantiomers. The specific conditions may need to be optimized based on the available chiral column and instrumentation.

Materials and Equipment:

-

Racemic this compound sample

-

HPLC-grade hexanes and isopropanol (or other suitable solvents)

-

Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based)

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexanes and isopropanol) at a constant flow rate.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 230 nm).

-

The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Experimental Protocol: Polarimetry

This protocol outlines the measurement of the specific rotation of an enantiomerically enriched sample of this compound.

Materials and Equipment:

-

Enantiomerically enriched this compound sample

-

Spectroscopic grade solvent (e.g., chloroform or ethanol)

-

Polarimeter

-

Volumetric flask and analytical balance

Procedure:

-

Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of the chosen solvent in a volumetric flask.

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Workflow for the chiral analysis of this compound.

Biological Significance and Applications

The stereochemistry of this compound plays a significant role in its biological properties and applications.

-

Fragrance and Flavors: The (R)-enantiomer of this compound is noted for its distinct olfactory properties and is of particular interest in the fragrance industry.[1][2]

-

Pharmaceutical Intermediates: Chiral esters, including this compound, can serve as intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The specific stereochemistry is often crucial for the desired therapeutic effect.

Metabolic Pathway

Upon ingestion, this compound is metabolized in the body. The primary metabolic pathway involves hydrolysis by esterases, primarily in the liver, to yield benzoic acid and sec-butanol. Benzoic acid is then conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.

Metabolic pathway of this compound.

The stereoisomers of this compound, (R)- and (S)-sec-butyl benzoate, represent an important class of chiral molecules with distinct properties and applications. A thorough understanding of their synthesis, separation, and analysis is essential for researchers in organic chemistry, pharmacology, and material science. The protocols and data presented in this guide provide a comprehensive resource for the study and utilization of these enantiomers. Further research into the specific biological activities of each enantiomer could reveal novel applications in drug development and other fields.

References

The Ubiquitous Benzoate Esters: An In-depth Guide to Their Natural Occurrence and Function in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoate esters are a diverse class of aromatic volatile organic compounds that are widespread in the plant kingdom. They are integral components of the scent profiles of numerous flowers and the flavors of many fruits, playing critical roles in plant reproduction, defense, and overall fitness. This technical guide provides a comprehensive overview of the natural occurrence of benzoate esters in plants, detailing their biosynthetic pathways, physiological functions, and quantitative distribution. Furthermore, it offers detailed experimental protocols for the extraction, identification, and quantification of these compounds, equipping researchers with the necessary knowledge for their study and potential application.

Introduction to Plant Benzoate Esters

Esters are organic compounds renowned for their characteristic pleasant, often fruity, odors.[1] Among these, benzoate esters, derived from benzoic acid, are particularly significant in the plant world.[2] They contribute substantially to the aromatic bouquets of flowers like petunias, snapdragons, and lilies, and the flavor profiles of fruits such as cherries, cranberries, and apples.[3][4] This role in scent and flavor is not trivial; it is a key evolutionary strategy for attracting pollinators and facilitating seed dispersal by animals.[4] Beyond these ecological functions, benzoate esters are also involved in plant defense mechanisms against herbivores and pathogens.[2] Understanding the biosynthesis, occurrence, and function of these molecules is crucial for fields ranging from plant science and chemical ecology to the development of new flavors, fragrances, and pharmaceuticals.

Biosynthesis of Benzoate Esters

The formation of benzoate esters in plants is a multi-step process that begins with the essential amino acid phenylalanine and involves two major stages: the synthesis of the benzoic acid precursor and its subsequent esterification by specific enzymes.

Formation of Benzoic Acid (BA)

Benzoic acid is synthesized from phenylalanine via the phenylpropanoid pathway. Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .[3] From cinnamic acid, plants can utilize two primary routes to produce benzoic acid:

-

β-oxidative Pathway: In this pathway, which has been elucidated in petunia, cinnamic acid is activated to its CoA thioester, cinnamoyl-CoA. This molecule then undergoes a series of reactions analogous to fatty acid beta-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage to yield benzoyl-CoA.[3][5]

-

Non-β-oxidative Pathway: This pathway involves the shortening of the C3 side chain of cinnamic acid without CoA intermediates. An important enzyme in this pathway, benzaldehyde dehydrogenase (BALD) , oxidizes benzaldehyde to form benzoic acid.[3][5]

Esterification of Benzoic Acid

Once benzoic acid or its activated form, benzoyl-CoA, is available, it is esterified to form the final benzoate ester. This crucial step is catalyzed by enzymes from two distinct families:

-

SABATH Methyltransferases: This family includes enzymes like S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which is responsible for the synthesis of the volatile ester methyl benzoate.[6] BAMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of benzoic acid.[6][7] This mechanism is well-characterized in plants like snapdragon (Antirrhinum majus) and petunia.[3][8][9]

-

BAHD Acyltransferases: Members of the BAHD family utilize an activated acyl donor, typically benzoyl-CoA, and a variety of alcohol substrates to produce a range of esters. For example, the alcohol acyltransferase BPBT in petunia is responsible for producing benzyl benzoate and phenylethyl benzoate.[3][5] Interestingly, a novel BAHD acyltransferase, LoAAT1, identified in Lilium 'Siberia', has been shown to be responsible for the biosynthesis of both ethyl benzoate and methyl benzoate, a role typically associated with the SABATH family.[3]

The following diagram illustrates the generalized biosynthetic pathways leading to the formation of common benzoate esters.

Natural Occurrence and Quantitative Data

Benzoate esters are found in a wide array of plant species and tissues. Their emission is often spatially and temporally regulated, coinciding with factors like flower development stage, circadian rhythms, and pollination status.[3][8][10] For example, methyl benzoate emission in snapdragon flowers peaks during the day to align with pollinator activity, whereas in petunia, it peaks at night.[3][8] The primary sites of synthesis and emission are typically the petals of flowers.[3]

The following table summarizes quantitative data for selected benzoate esters and their precursors in various plant tissues.

| Ester/Precursor | Plant Species | Plant Part | Concentration / Emission Rate | Reference |

| Methyl Benzoate | Lilium 'Siberia' | Flower Tepals | ~350 ng·g⁻¹·h⁻¹ (peak emission) | [2] |

| Ethyl Benzoate | Lilium 'Siberia' | Flower Tepals | ~150 ng·g⁻¹·h⁻¹ (peak emission) | [2] |

| Benzyl Benzoate | Cinnamomum verum | Leaf Essential Oil | 840,000 ppm (84%) | [4] |

| Benzyl Benzoate | Lilium 'Manissa' | Cut Flower | 909.55 (relative peak area) | [11] |

| Benzoic Acid | Antirrhinum majus (Snapdragon) | Petal Lobes | 19.6 µg·g⁻¹ fresh weight | [6] |

Note: Data is presented as reported in the source literature. Direct comparison between different units (e.g., emission rate vs. concentration) should be made with caution.

Experimental Protocols

The study of benzoate esters requires precise methodologies for their collection, identification, and quantification, as well as for characterizing the enzymes involved in their biosynthesis.

Protocol for Volatile Collection and Analysis

A standard and non-destructive method for analyzing volatile compounds like benzoate esters is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify volatile benzoate esters emitted from plant tissue.

Methodology:

-

Sample Preparation: Carefully excise the plant tissue of interest (e.g., ~3 g of flower tepals). Place the tissue into a sealed glass vial (e.g., 200 mL). For analysis of intact flowers, the entire flower can be enclosed in a larger glass chamber.[3]

-

Headspace Collection (SPME):

-

Insert an SPME fiber assembly through the vial's septum into the headspace above the plant tissue. A common fiber coating for floral volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[12]

-

Expose the fiber to the headspace for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 70°C) to allow volatile compounds to adsorb to the fiber coating.[3][12]

-

-

GC-MS Analysis:

-

Immediately after collection, desorb the trapped volatiles by inserting the SPME fiber into the heated injection port of a GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C.

-

Column: HP-5MS (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 100°C, then ramp at 10°C/min to 190°C, and finally ramp at 60°C/min to 250°C, hold for 5 min.[3]

-

-

MS Conditions: Operate in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention times with those of authentic standards.

-

Quantify compounds by comparing their peak areas to the peak area of a known amount of an internal standard (e.g., toluene) added to the sample.[8]

-

The diagram below outlines the typical experimental workflow.

Protocol for BAMT Enzyme Activity Assay

This protocol is adapted from methods used for characterizing BAMT from snapdragon.[6][7]

Objective: To measure the catalytic activity of the BAMT enzyme in a crude protein extract.

Methodology:

-

Protein Extraction:

-

Homogenize fresh plant tissue (e.g., petal lobes) in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors and 2-mercaptoethanol).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the crude soluble protein extract.

-

Determine the total protein concentration of the extract using a colorimetric method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a standard reaction mixture in a microcentrifuge tube. A 100 µL reaction could consist of:

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) for a defined period (e.g., 30 minutes).

-

Product Extraction:

-

Stop the reaction by adding a small volume of strong acid (e.g., HCl).

-

Add an organic solvent (e.g., ethyl acetate) to extract the radiolabeled methyl benzoate product. Vortex thoroughly.

-

Centrifuge to separate the phases and carefully transfer the upper organic phase to a new tube.

-

-

Quantification:

-

Add the organic extract to a scintillation vial containing scintillation cocktail.

-

Measure the amount of radioactivity using a liquid scintillation counter.

-

The measured radioactivity is directly proportional to the amount of methyl benzoate produced and thus reflects the enzyme activity. Activity can be expressed in units such as picokatals (pkat) per milligram of protein.

-

Note: Non-radioactive, luminescence-based SAM methyltransferase assays are also available and can be adapted for this purpose, measuring the production of S-adenosyl homocysteine (SAH).[13]

Conclusion

Benzoate esters are a functionally significant and chemically diverse group of natural products in plants. Their biosynthesis is tightly regulated, drawing from the core phenylpropanoid pathway and employing specialized ester-forming enzymes. They are key mediators of plant-environment interactions, particularly in pollination and defense. The methodologies detailed in this guide provide a robust framework for researchers to further explore the occurrence, regulation, and function of these important volatile compounds, paving the way for new discoveries and applications in agriculture, biotechnology, and drug development.

References

- 1. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 4. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Circadian Methyl Benzoate Emission in Diurnally and Nocturnally Emitting Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of methylbenzoate emission after pollination in snapdragon and petunia flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Methylbenzoate Emission after Pollination in Snapdragon and Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Flavor Analysis of Volatile Components During the Vase Period of Cut Lily (Lilium spp. ‘Manissa’) Flowers by HS-SPME/GC–MS Combined With E-Nose Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. merckmillipore.com [merckmillipore.com]

Methodological & Application

Synthesis of sec-Butyl Benzoate via Fischer Esterification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl benzoate is an ester with applications as a fragrance component, a solvent, and a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is most commonly achieved through the Fischer esterification of benzoic acid with sec-butanol. This process involves an acid-catalyzed reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant or by removing water as it is formed.[1]

This document provides detailed application notes and a comprehensive protocol for the synthesis, purification, and characterization of this compound via Fischer esterification.

Reaction and Reagent Data

A summary of the physical and chemical properties of the key reactants and the product is provided in Table 1. Molar ratios and catalyst loading are critical parameters for optimizing the reaction yield.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 | 1.266 |

| sec-Butanol | C₄H₁₀O | 74.12 | 99.5 | 0.808 |

| This compound | C₁₁H₁₄O₂ | 178.23 | 237-238 | 1.006 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.840 |

Representative Synthesis Conditions and Yields

The yield of this compound is highly dependent on the reaction conditions. The use of a Dean-Stark apparatus to remove water azeotropically is a common strategy to drive the reaction to completion. Microwave-assisted synthesis can also be employed to reduce reaction times, although yields may vary.[2]

| Catalyst | Molar Ratio (Benzoic Acid:sec-Butanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| H₂SO₄ | 1:3 | 120-140 (Reflux) | 4-6 | 75-85 | >95 | Adapted from[1] |

| p-TSA | 1:1.5 | 120 | 4 | >85 (for n-butyl benzoate) | >98 | [3] |

| H₂SO₄ (Microwave) | 1:excess | 130 | 0.25 | 38 (for a substituted derivative) | Not reported | [2] |

Experimental Protocols

Protocol 1: Conventional Synthesis using Dean-Stark Apparatus

This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials:

-

Benzoic acid

-

sec-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-